N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

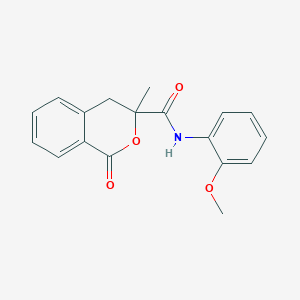

N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic isochromene carboxamide derivative characterized by a 2-methoxyphenyl substituent attached to the carboxamide group.

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

InChI |

InChI=1S/C18H17NO4/c1-18(11-12-7-3-4-8-13(12)16(20)23-18)17(21)19-14-9-5-6-10-15(14)22-2/h3-10H,11H2,1-2H3,(H,19,21) |

InChI Key |

LMGQXVPAKSXSBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the isochromene core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via a substitution reaction, and the carboxamide functionality is added through an amide coupling reaction using reagents such as carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-methoxyphenyl group distinguishes this compound from analogs with halogenated, sulfonated, or amino-substituted aryl groups. Key comparisons include:

Key Observations :

Heterocyclic and Functional Group Modifications

Variations in the heterocyclic core or additional functional groups further differentiate analogs:

Key Observations :

- Redox Activity : Thiadiazole and sulfanyl groups (e.g., in ) could participate in redox reactions, similar to the methoxyphenyl derivative’s hydroxylamine redox cycling .

- Lipophilicity : Chlorobenzyl and thiazole moieties (e.g., ) increase logP values, favoring blood-brain barrier penetration.

Metabolic and Enzymatic Interactions

CYP Enzyme Involvement

Studies on N-(2-methoxyphenyl)hydroxylamine (a related metabolite) reveal that:

Comparison with Halogenated Analogs :

Redox Cycling and Toxicity

The methoxyphenyl derivative’s hydroxylamine intermediate participates in redox cycling, generating reactive oxygen species (ROS) . In contrast:

- Dimethylamino Analogs: Electron-rich amino groups may stabilize intermediates, reducing ROS generation .

- Thiadiazole Derivatives : Sulfur atoms could either exacerbate ROS production or act as antioxidants depending on context .

Biological Activity

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H15NO3

- Molecular Weight : 273.29 g/mol

The structure features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

-

Antimicrobial Activity :

- The compound exhibits inhibitory effects against several bacterial strains. Studies have shown that it can reduce the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- A concentration-dependent study indicated that higher concentrations significantly inhibited bacterial growth, suggesting potential as an antimicrobial agent.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.

- Mechanistic studies suggest it may act by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

-

Anticancer Properties :

- Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines.

- The compound has been tested against various cancer types, including breast and lung cancers, showing promise in reducing cell viability and inducing cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

-

Enzyme Inhibition : It potentially inhibits key enzymes involved in inflammatory and cancer pathways.

Enzyme Target Effect Cyclooxygenase (COX) Inhibition of prostaglandin synthesis Topoisomerase Induction of apoptosis in cancer cells

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Study :

- A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound had a minimum inhibitory concentration (MIC) against E. coli at 50 µg/mL and S. aureus at 30 µg/mL, indicating strong antimicrobial properties.

-

Anti-inflammatory Research :

- In vitro assays revealed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a significant decrease in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

-

Cancer Cell Line Studies :

- A recent investigation published in Cancer Letters indicated that this compound reduced cell viability by over 70% in MCF7 breast cancer cells after 48 hours of treatment at a concentration of 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.